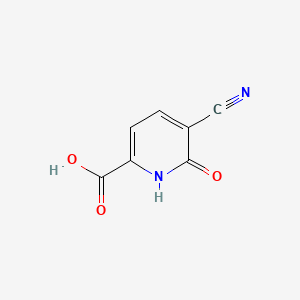

5-氰基-6-氧代-1,6-二氢吡啶-2-羧酸

描述

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of functional groups such as cyano and carboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules.

科学研究应用

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is a promising intermediate for the design of drugs, particularly phosphodiesterase inhibitors used in treating cardiovascular diseases.

Material Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific properties.

作用机制

Target of Action

The primary target of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .

Mode of Action

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound controls the cellular concentration of Urd . This results in changes in the cellular processes that Urd is involved in, such as RNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathway involving the hUP1 enzyme and Urd. By inhibiting the hUP1 enzyme, the compound controls the cellular concentration of Urd, thereby affecting the RNA synthesis process . The compound’s action can also lead to the inhibition of a number of proteins and enzymes such as protein kinase Pim-1, farnesyl transferase, and P-glycoprotein .

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption based on its physicochemical properties .

Result of Action

The compound’s action results in a decrease in the proliferation of HepG2 cells, primarily through cell cycle arrest and senescence . It increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .

生化分析

Biochemical Properties

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been found to interact with a number of enzymes and proteins. For instance, it has been shown to inhibit protein kinase Pim-1, farnesyl transferase, and P-glycoprotein . These interactions can have significant effects on biochemical reactions within the cell .

Cellular Effects

The effects of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid on cells are diverse. It has been found to regulate cell apoptosis, the programmed cell death process . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method yields the corresponding 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids and their methyl esters in 52–75% yields .

Industrial Production Methods

While specific industrial production methods for 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

相似化合物的比较

Similar Compounds

Milrinone: A phosphodiesterase inhibitor with a similar pyridine structure used in treating heart failure.

Olprinone: Another phosphodiesterase inhibitor with vasodilating effects.

Saterinon: Used for its positive inotropic effects in cardiovascular treatments.

Uniqueness

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands out due to its dual functional groups (cyano and carboxylic acid), which provide versatility in chemical reactions and potential applications. Its ability to regulate cell apoptosis and its use in designing drugs for cardiovascular diseases highlight its unique properties compared to similar compounds.

生物活性

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 19841-76-0) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has the molecular formula CHNO and a molecular weight of 164.12 g/mol. Its structure features a cyano group and a carboxylic acid functional group, contributing to its reactivity and biological activity.

1. Antiviral Activity

Research indicates that compounds similar to 5-cyano-6-oxo-1,6-dihydropyridine derivatives exhibit significant antiviral properties. Specifically, studies have shown that pyridine-containing compounds can inhibit HIV-1 integrase, a crucial enzyme for viral replication. The structural modifications in these compounds affect their potency, with certain derivatives demonstrating IC values in the low micromolar range against various HIV subtypes .

2. Antitumor Activity

Dihydropyridine derivatives have been investigated for their antitumor effects. For instance, certain analogs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural characteristics of these compounds play a vital role in their effectiveness against different cancer types .

3. Cardiotonic Effects

Like other dihydropyridines, 5-cyano-6-oxo-1,6-dihydropyridine derivatives may exhibit cardiotonic effects. Compounds in this class are known to influence calcium channels in cardiac tissues, potentially leading to improved cardiac contractility and therapeutic benefits in heart failure management .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study published in Molecules detailed the synthesis of various pyridine derivatives, including those related to 5-cyano-6-oxo-1,6-dihydropyridine. The best-performing compound exhibited an IC of 19 nM against HIV-1 integrase, highlighting the potential of these compounds as antiviral agents .

属性

IUPAC Name |

5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUAASBTCYJUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665284 | |

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-76-0 | |

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。